molecular formula C9H12O2 B3344189 2,4,6-Trimethylbenzene-1,3-diol CAS No. 608-98-0

2,4,6-Trimethylbenzene-1,3-diol

Cat. No.: B3344189
CAS No.: 608-98-0
M. Wt: 152.19 g/mol
InChI Key: WSKJIXLOKYWORS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3-diol is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, where three methyl groups and two hydroxyl groups are substituted at the 2, 4, and 6 positions, and the 1 and 3 positions, respectively. This compound is known for its antioxidant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylbenzene-1,3-diol can be achieved through several methods. One common method involves the chlorination of resorcinol in the presence of hypochlorous acid (HOCl), which leads to the formation of this compound . Another method involves the acylation of sym-trimethylbenzene with chloroacetyl chloride, followed by hydrolysis and subsequent extraction .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination reactions using resorcinol and hypochlorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other oxidized or reduced forms of the compound.

Scientific Research Applications

2,4,6-Trimethylbenzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzene-1,3-diol primarily involves its antioxidant properties. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with ROS/RNS through hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms, neutralizing these reactive species and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylbenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl groups contribute to its strong antioxidant activity, making it particularly valuable in applications requiring oxidative stress mitigation.

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJIXLOKYWORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287833
Record name 2,4,6-trimethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-98-0
Record name NSC52676
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trimethylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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